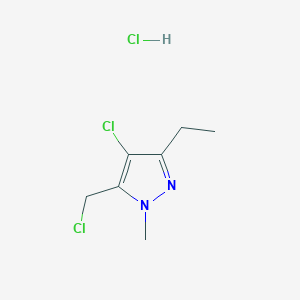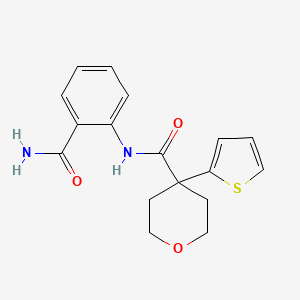
N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide” is a compound that falls under the category of fatty acid amides . These are a family of lipids composed of two chemical moieties, a fatty acid and a biogenic amine linked together in an amide bond . This lipid family is structurally related to the endocannabinoid anandamide (N-arachidonoylethanolamine) and is frequently referred to as a family of endocannabinoid-related lipids .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide was accomplished using 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl aminopyridine (DMAP), and the reaction mixture was stirred for 20 min at room temperature .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Aplicaciones Científicas De Investigación
-
Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
-
Synthesis of N-Substituted Oxamic Acids
- Application: Oxamic acids are useful precursors of carbamoyl radicals . These radicals can add to unsaturated systems to provide a broad range of important amides .
- Method: The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical or photoelectrochemical means, generating carbamoyl radicals .
- Results: Oxidative decarboxylation of oxamic acids offers a straightforward entry for the preparation of urethanes, ureas, and thioureas .
-
Antimicrobial and Anticancer Drug Resistance
- Application: New compounds similar to “N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide” have been synthesized to combat antimicrobial and anticancer drug resistance .
- Method: The molecular structures of the synthesized derivatives were confirmed by their spectroscopic data .
- Results: The pharmacological activities of these newly synthesized compounds are being studied .
-
Suzuki–Miyaura Coupling
- Application: N-coordinated boronates, which are similar to the compound you mentioned, are generally more stable towards protodeboronation than their corresponding boronic acids . This makes them useful in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling reaction, used in organic synthesis to form carbon–carbon bonds .
- Method: By masking the boronic acids with certain compounds, moieties can be incorporated into (hetero)biaryls in good yields .
- Results: This method provides a straightforward entry for the preparation of biaryls, an important class of compounds in medicinal chemistry .
-
Antitubercular Activity
Direcciones Futuras
Future research could focus on the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This could open up new possibilities for the synthesis of “N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide” and related compounds.
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c18-15(20)12-4-1-2-5-13(12)19-16(21)17(7-9-22-10-8-17)14-6-3-11-23-14/h1-6,11H,7-10H2,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHOUYFTSFKSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2699389.png)
![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2699390.png)
![6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2699391.png)
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2699397.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2699398.png)
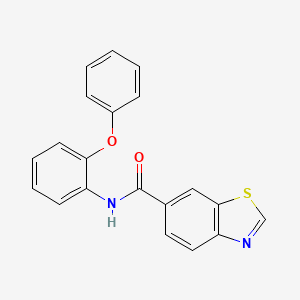
![2-(6-Tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2699401.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide](/img/structure/B2699402.png)
![Ethyl 2-[3-chloro-4-(2-chloro-6-methylpyridine-3-sulfonamido)phenyl]acetate](/img/structure/B2699403.png)
![N-[2-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2699404.png)
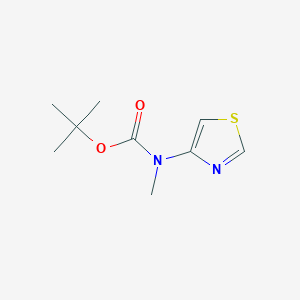
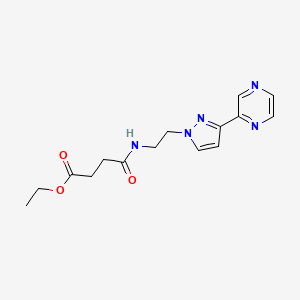
![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2699408.png)
